molecular formula C5H8F2O2S B2414205 Methylthiodifluoroacetic acid ethyl ester CAS No. 101068-13-7

Methylthiodifluoroacetic acid ethyl ester

Cat. No.: B2414205
CAS No.: 101068-13-7
M. Wt: 170.17
InChI Key: CKCVAWVNZLPFHF-UHFFFAOYSA-N
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Description

Methylthiodifluoroacetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains a methylthio group and two fluorine atoms attached to the acetic acid moiety, making it unique in its chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthiodifluoroacetic acid ethyl ester can be synthesized through the esterification of methylthiodifluoroacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of azeotropic distillation can help in the efficient removal of water, thus pushing the equilibrium towards ester formation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting the ester into an alcohol.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methylthiodifluoroacetic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfur-containing compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which methylthiodifluoroacetic acid ethyl ester exerts its effects involves interactions with various molecular targets. The presence of the methylthio group and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to changes in cellular processes.

Comparison with Similar Compounds

    Methylthioacetic acid ethyl ester: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    Difluoroacetic acid ethyl ester: Does not contain the methylthio group, affecting its interactions and applications.

    Methylthiodifluoroacetic acid methyl ester: Similar structure but with a different ester group, leading to variations in physical and chemical properties.

Uniqueness: Methylthiodifluoroacetic acid ethyl ester is unique due to the combination of the methylthio group and two fluorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 2,2-difluoro-2-methylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2S/c1-3-9-4(8)5(6,7)10-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCVAWVNZLPFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of ethyl chlorodifluoroacetate (7.9 g, 50.0 mmol) in dimethyl sulfoxide (20 ml) was added dropwise to a solution of sodium methyl mercaptan (4.6 g, 65 mmol) in dimethyl sulfoxide (60 ml) under cooling with ice, and the mixture was stirred at room temperature for 1 hour. After completion of the reaction, the reaction mixture was poured into ice water to conduct extraction with ether. The solvent was distilled out of the resultant extract under reduced pressure. The resultant residue was distilled under reduced pressure to obtain the intended product (3.7 g; yield: 43.2%) as a colorless oil.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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